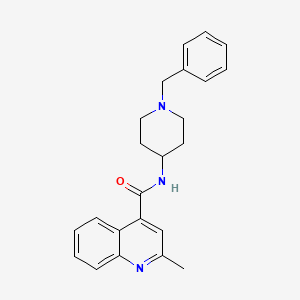

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide

Description

N-(1-Benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide is a synthetic compound featuring a quinoline core substituted with a methyl group at position 2 and a carboxamide linkage to a 1-benzyl-4-piperidyl moiety. The quinoline scaffold is known for its pharmacological versatility, particularly in targeting enzymes or receptors involved in neurological and metabolic pathways.

Properties

Molecular Formula |

C23H25N3O |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H25N3O/c1-17-15-21(20-9-5-6-10-22(20)24-17)23(27)25-19-11-13-26(14-12-19)16-18-7-3-2-4-8-18/h2-10,15,19H,11-14,16H2,1H3,(H,25,27) |

InChI Key |

YWOWRYYSDUZXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Derivatives

The alkylation of 4-piperidinecarboxylic acid derivatives with benzyl halides is a common method for introducing the benzyl group. As detailed in CN111484444A, the process involves:

-

Esterification : 4-Piperidinecarboxylic acid is converted to its methyl ester hydrochloride using methanol and thionyl chloride under reflux (1–5 h, mass-volume ratio 1:1–3 g/mL).

-

Alkylation : The methyl ester reacts with benzyl bromide in the presence of triethylamine, yielding N-benzyl-4-piperidinecarboxylate (reflux for 1–3 h, 10% NaOH).

-

Hydrolysis : The ester is hydrolyzed to N-benzyl-4-piperidinecarboxylic acid using aqueous sodium hydroxide.

Table 1: Key Parameters for Alkylation (Adapted from CN111484444A)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 80–85% |

| Alkylation | BnBr, Et₃N, MeOH, reflux | 90–93% |

| Hydrolysis | NaOH (10%), H₂O | 88–90% |

Synthesis of 2-Methyl-4-Quinolinecarboxylic Acid

Although the search results lack direct information on this component, established methods for quinoline synthesis include:

-

Skraup Synthesis : Cyclization of aniline derivatives with glycerol and sulfuric acid.

-

Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with ketones.

-

Oxidation of Methyl Groups : Introduction of a carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃.

Amide Coupling Methods

Acyl Chloride-Mediated Coupling

CN111484444A describes the formation of amides via acyl chlorides. For the target compound:

Table 2: Amidation Conditions (Adapted from CN111484444A)

| Parameter | Value |

|---|---|

| Acid Activation | SOCl₂, reflux, 1–4 h |

| Coupling Solvent | Dichloromethane or THF |

| Base | Triethylamine |

| Yield | 85–92% |

Carbodiimide Coupling

Modern peptide coupling agents such as EDCl/HOBt or HATU can enhance efficiency. For example:

-

EDCl/HOBt : 2-Methyl-4-quinolinecarboxylic acid is activated with EDCl and HOBt, followed by reaction with the amine in DMF.

Alternative Synthetic Routes

One-Pot Reductive Amination

A hypothetical route involves:

-

Condensation : 1-Benzyl-4-piperidone with 2-methyl-4-quinolinecarboxaldehyde.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine.

Solid-Phase Synthesis

Immobilization of the quinoline acid on resin, followed by sequential coupling and cleavage, offers potential for high-throughput synthesis.

Industrial Scale-Up Considerations

CN105693596A highlights challenges in scaling piperidine derivatives, emphasizing:

-

Cost-Effective Reagents : Substituting expensive reagents (e.g., TMSCHN₂) with red aluminum-morpholine complexes for reductions.

-

Solvent Recovery : Use of toluene or hexane for easy separation and recycling.

-

Yield Optimization : Adjusting stoichiometry (e.g., 1:1.1 mol ratio of ester to reducing agent) improves efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine-based compounds.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide typically involves the condensation of 4-hydroxybenzaldehyde with piperidine derivatives and subsequent reactions to form the quinolinecarboxamide structure. The compound's structure is characterized by the presence of a quinoline ring, which is known for its bioactivity.

Anticancer Properties

This compound has been reported to exhibit anticancer activity against various types of tumors. A notable study indicated that derivatives of quinolinecarboxamide are effective against multiple endocrine neoplasia types IIA and IIB, familial medullary thyroid carcinoma, and other cancers such as papillary thyroid carcinoma and pheochromocytoma .

Acetylcholinesterase Inhibition

Research has demonstrated that compounds similar to this compound show significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Sigma Receptor Affinity

Studies have highlighted the compound's affinity for sigma receptors, particularly sigma1 and sigma2 receptors. These receptors are implicated in various neurological processes, making the compound a candidate for further exploration in psychiatric and neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A study published in the Canadian Patents Database describes the effectiveness of quinolinecarboxamide derivatives against specific cancers. The research indicates that these compounds inhibit tumor growth significantly, presenting a promising avenue for cancer therapeutics .

Case Study 2: Neuropharmacological Effects

In a detailed pharmacological study, derivatives of this compound were evaluated for their neuroprotective effects. The results showed enhanced acetylcholine levels in rat models, suggesting potential use as an antidementia agent .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide and related compounds:

Key Observations

Core Heterocycle Influence: The quinoline core in the target compound may confer distinct electronic and steric properties compared to furan () or pyrimidine (). Quinoline’s aromatic system and nitrogen atom could enhance interactions with hydrophobic pockets or π-π stacking in biological targets . Furan-based analogs (e.g., Benzylfuranylfentanyl in ) are associated with opioid receptor activity, but the quinoline derivative’s methyl group and rigid structure might reduce opioid-like effects.

Substituent Effects: The 2-methyl group on the quinoline ring may sterically hinder metabolism, improving stability compared to unsubstituted analogs . Chloro and methoxy groups in Clebopride-like analogs () enhance polarity and receptor selectivity, suggesting that similar substitutions on the quinoline core could modulate target affinity.

Thiocarbamoyl groups in anthracene derivatives () introduce sulfur, which may alter redox properties or toxicity profiles compared to carboxamides.

Pharmacological and Physicochemical Implications

- Lipophilicity: The benzyl-piperidine moiety in all analogs enhances lipophilicity, favoring CNS activity. However, the quinoline core’s planar structure may increase plasma protein binding, affecting bioavailability .

- Metabolic Stability: Methyl substituents (e.g., 2-methyl in the target compound) could slow cytochrome P450-mediated oxidation compared to methoxy or amino groups in other analogs .

- Receptor Binding: The quinoline scaffold’s nitrogen atom may interact with hydrogen-bond acceptors in enzymatic active sites, differentiating it from furan or pyrimidine-based compounds .

Biological Activity

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline ring system, which is known for its biological activity. The molecular structure can be represented as follows:

This structure allows it to interact with various biological targets, particularly in the central nervous system and in cancer therapy.

1. Antineoplastic Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A notable case study involved derivatives of this compound that demonstrated significant antiproliferative activity against breast cancer cell lines (e.g., BT-474), with IC50 values indicating strong cytotoxicity .

2. Neuropharmacological Effects

The compound is also being explored for its neuropharmacological properties. It has been noted for its potential inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation. Inhibitors of MAO can be beneficial in treating depression and other mood disorders. Molecular docking studies have suggested that this compound interacts favorably with MAO-A and MAO-B, which could lead to the development of new antidepressants .

1. Inhibition of Cancer Cell Growth

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Tubulin Inhibition : Similar compounds have shown the ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis .

- Cell Cycle Arrest : Studies have demonstrated that treatment with related compounds results in significant accumulation of cells in the G2/M phase, indicating effective cell cycle disruption .

2. Modulation of Neurotransmitter Systems

The inhibition of MAO by this compound can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects. The structural features that allow for this interaction include specific functional groups that facilitate binding to the enzyme's active site .

Case Studies and Research Findings

Future Directions

The ongoing research into this compound suggests promising avenues for drug development:

- Combination Therapies : Investigating its use alongside existing chemotherapeutics could enhance efficacy while reducing side effects.

- Targeted Delivery Systems : Developing nanoparticles or liposomes that encapsulate this compound may improve its bioavailability and reduce systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.